1-Bromo-4-chlorodibenzo[b,e][1,4]dioxine
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Overview
Description
1-Bromo-4-chlorodibenzo[b,e][1,4]dioxine is a polycyclic heterocyclic organic compound. It consists of two benzene rings connected by a 1,4-dioxin ring, with bromine and chlorine substituents at the 1 and 4 positions, respectively. This compound is part of the dibenzodioxin family, which includes various derivatives with significant environmental and biological impacts .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-chlorodibenzo[b,e][1,4]dioxine can be synthesized through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of aryl halides with boronic acids using a palladium catalyst.
Direct Halogenation: Another method involves the direct halogenation of dibenzo[b,e][1,4]dioxin using bromine and chlorine under controlled conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes, utilizing advanced reactors and precise control systems to achieve high yields and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-chlorodibenzo[b,e][1,4]dioxine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dibenzodioxins, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
1-Bromo-4-chlorodibenzo[b,e][1,4]dioxine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is used in studies related to environmental toxicology and the effects of halogenated organic compounds on biological systems.
Medicine: Research into its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism by which 1-Bromo-4-chlorodibenzo[b,e][1,4]dioxine exerts its effects involves interactions with various molecular targets and pathways:
Comparison with Similar Compounds
1-Chlorodibenzo[b,e][1,4]dioxin: Similar structure but lacks the bromine substituent.
1-Bromo-2-chlorodibenzo[b,e][1,4]dioxin: Another halogenated derivative with different substitution patterns.
Uniqueness: 1-Bromo-4-chlorodibenzo[b,e][1,4]dioxine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both bromine and chlorine atoms provides distinct chemical properties compared to other dibenzodioxin derivatives .
Properties
Molecular Formula |
C12H6BrClO2 |
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Molecular Weight |
297.53 g/mol |
IUPAC Name |
1-bromo-4-chlorodibenzo-p-dioxin |
InChI |
InChI=1S/C12H6BrClO2/c13-7-5-6-8(14)12-11(7)15-9-3-1-2-4-10(9)16-12/h1-6H |
InChI Key |
JICWDYQJKNKDSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(C=CC(=C3O2)Br)Cl |
Origin of Product |
United States |
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